Bienvenue dans la boutique en ligne BenchChem!

Norfluoxetine Oxalate

CYP2D6 inhibition drug-drug interaction enantioselectivity

Norfluoxetine Oxalate (CAS 107674-50-0) is the definitive CRM for quantifying norfluoxetine in biological matrices via LC-MS/MS or GC/MS. Its certified purity (≥98%) and ≥4-year stability at -20°C ensure regulatory-compliant method validation. As the primary active fluoxetine metabolite, it is uniquely required for CYP2D6 inhibition assays (Ki = 0.31 µM) and 5-HT2C receptor antagonism studies (Ki = 203 nM)—applications where fluoxetine HCl or alternative SSRIs are inadequate. Ideal for forensic toxicology, clinical TDM, and preclinical DDI investigations.

Molecular Formula C18H18F3NO5
Molecular Weight 385.3 g/mol
CAS No. 107674-50-0
Cat. No. B169555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine Oxalate
CAS107674-50-0
Molecular FormulaC18H18F3NO5
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)
InChIKeyFDWJCEPFCGIDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluoxetine Oxalate (CAS 107674-50-0): A Certified Reference Standard for Fluoxetine's Active Metabolite in Analytical and Pharmacological Research


Norfluoxetine Oxalate (CAS 107674-50-0) is the oxalate salt of norfluoxetine, the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine [1]. It is supplied as a high-purity solid (typically ≥98%) and is extensively utilized in analytical chemistry as a certified reference material (CRM) for the quantitation of norfluoxetine levels in biological matrices via LC-MS/MS or GC/MS . Beyond its analytical utility, norfluoxetine oxalate serves as a critical tool in preclinical pharmacology to elucidate the distinct pharmacodynamic and pharmacokinetic contributions of this long-lived metabolite to the overall effects of fluoxetine, including its potent inhibition of CYP2D6 and direct antagonism of the 5-HT2C receptor [2][3].

Why In-Class SSRIs Cannot Substitute for Norfluoxetine Oxalate in Quantitative Bioanalysis and CYP2D6-Dependent Studies


Norfluoxetine oxalate is not a general-purpose SSRI tool; its utility is defined by its precise molecular identity and certified composition, which directly address specific analytical and pharmacological questions that parent compounds like fluoxetine or alternative SSRIs (e.g., paroxetine, sertraline) cannot. First, as a primary metabolite with a distinct CYP2D6 inhibition profile (Ki = 0.31 µM for the potent S-enantiomer) [1], it is essential for studies investigating fluoxetine's prolonged, metabolite-driven drug-drug interactions, which persist long after the parent drug is cleared [2]. Second, its unique role as a 5-HT2C receptor antagonist (Ki = 203 nM) differentiates its pharmacodynamic signature from other SSRIs like citalopram (Ki = 298 nM) [3]. Third, as an ISO 17034-certified reference material with defined stability (≥4 years at -20°C), it is a non-substitutable analytical standard for validated LC-MS/MS methods required in regulatory submissions, unlike uncharacterized or impure analogs .

Quantitative Differentiation: Why Norfluoxetine Oxalate Outperforms Analogs in Key Analytical and Pharmacological Dimensions


Enantiomer-Specific CYP2D6 Inhibition: S-Norfluoxetine (Ki = 0.31 µM) is 5-Fold More Potent than R-Norfluoxetine (Ki = 1.48 µM)

Norfluoxetine oxalate, as the racemic mixture, contains both enantiomers; however, its primary pharmacological relevance stems from the potent CYP2D6 inhibition of the S-enantiomer. In vitro studies using human liver microsomes demonstrate that S-norfluoxetine competitively inhibits CYP2D6-mediated bufuralol 1'-hydroxylation with a Ki of 0.31 ± 0.04 µM. This is approximately 5-fold more potent than the R-enantiomer (Ki = 1.48 ± 0.27 µM) and nearly as potent as the parent S-fluoxetine (Ki = 0.22 ± 0.11 µM) [1]. This quantitative difference in inhibitory potency between enantiomers is critical for understanding the stereoselective contribution of norfluoxetine to fluoxetine's prolonged drug-drug interaction liability.

CYP2D6 inhibition drug-drug interaction enantioselectivity

S-Norfluoxetine Demonstrates Enantioselective in vivo Potency: ED50 of 3 mg/kg IP for Serotonin Uptake Inhibition vs. >20 mg/kg for R-Norfluoxetine

The in vivo functional relevance of the enantiomeric difference is confirmed ex vivo. In rat brain, S-norfluoxetine inhibits serotonin (5-HT) uptake with an ED50 of 3 mg/kg intraperitoneally (7.3 µmol/kg), 4.7 mg/kg subcutaneously (11.4 µmol/kg), and 9 mg/kg orally (21.9 µmol/kg). In stark contrast, the R-enantiomer required doses exceeding 20 mg/kg intraperitoneally (>48.6 µmol/kg) to achieve a similar effect [1]. This >6-fold difference in potency demonstrates that S-norfluoxetine is the primary driver of the metabolite's in vivo pharmacological activity.

serotonin uptake inhibition ex vivo pharmacology enantioselectivity

Distinctive 5-HT2C Receptor Antagonism: Norfluoxetine Exhibits 10- to 23-Fold Selectivity Over 5-HT2A, a Profile Absent in TCAs

Norfluoxetine possesses a unique pharmacodynamic fingerprint among antidepressants, acting as a direct antagonist at the serotonin 5-HT2C receptor. In radioligand binding assays using the rat choroid plexus, norfluoxetine inhibited [3H]mesulergine binding with a Ki of 203 nM. While less potent than fluoxetine (Ki = 55.4 nM), it is more potent than citalopram (Ki = 298 nM) [1]. Critically, comparative [3H]ketanserin (5-HT2A) binding assays reveal that norfluoxetine, like fluoxetine and citalopram, shows 10- to 23-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor. This selectivity contrasts with tricyclic antidepressants (TCAs) like imipramine, which do not exhibit this selectivity and have high affinity for both receptors [1].

5-HT2C receptor antagonist receptor selectivity

Extreme Prolongation of Brain Elimination: CF-Norfluoxetine Half-Life of 382 Hours vs. 79 Hours for Fluvoxamine

A key differentiator of fluoxetine's metabolite, norfluoxetine, is its extraordinarily long residence time in the brain. In a clinical 19F MRS study of depressed patients at steady-state, the combined fluoxetine-norfluoxetine (CF-norfluoxetine) brain concentration was 13 ± 6 µM (n=4). Following drug discontinuation, the brain elimination half-life for CF-norfluoxetine was 382 ± 48 hours (n=2). This is nearly 5-fold longer than the brain elimination half-life observed for fluvoxamine (79 ± 24 hours, n=4) in the same study [1]. The brain-to-plasma elimination half-life ratio for CF-norfluoxetine was 1.0 ± 0.3, contrasting with 2.2 ± 0.3 for fluvoxamine, indicating different brain retention kinetics [1].

brain pharmacokinetics elimination half-life tissue distribution

Certified Reference Material (CRM) Status with 4-Year Stability: Essential for Validated Bioanalytical Methods

Norfluoxetine Oxalate (CAS 107674-50-0) is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM is characterized by metrologically valid procedures and provides certified property values with associated uncertainties, enabling its use as a quantitative analytical reference standard . Critically, the material demonstrates a stability of ≥4 years when stored at -20°C . This level of certification and documented long-term stability is a prerequisite for developing and validating robust LC-MS/MS or GC/MS methods for norfluoxetine quantitation in biological matrices, as required for clinical trial sample analysis, forensic toxicology, and pharmacokinetic studies .

certified reference material analytical standard stability

Human Brain Accumulation: Mean Brain-to-Plasma Ratio of 2.6 for Fluoxetine + Norfluoxetine

The accumulation of fluoxetine and norfluoxetine in the human brain is substantial. In vivo 19F MRS measurements in patients with obsessive-compulsive disorder or major depression revealed a mean brain-to-plasma concentration ratio for the parent drug plus its active metabolite of 2.6 (SD = 1.0; 95% CI = 1.9–3.3) [1]. This indicates that brain concentrations of the active moiety (fluoxetine + norfluoxetine) are, on average, more than twice those found in plasma at steady state. This high level of brain accumulation is a distinguishing feature of fluoxetine and its metabolite compared to other CNS drugs and is essential for understanding its therapeutic and toxicological profiles [1].

brain accumulation tissue distribution human pharmacokinetics

Procurement-Driven Application Scenarios for Norfluoxetine Oxalate (CAS 107674-50-0)


Quantitative Bioanalysis in Pharmacokinetic and Drug-Drug Interaction Studies

Norfluoxetine oxalate CRM is the definitive standard for developing and validating LC-MS/MS methods to quantify norfluoxetine in plasma, serum, urine, or brain tissue. Its certified purity and long-term stability (≥4 years at -20°C) ensure method reproducibility and compliance with regulatory requirements for clinical trial sample analysis. This is critical for studies investigating the prolonged CYP2D6 inhibition caused by norfluoxetine, where accurate measurement of its concentration is needed to predict drug interactions with co-administered CYP2D6 substrates like desipramine or risperidone [1][2].

In Vitro Pharmacology to Dissect CYP2D6 Inhibition Mechanisms

Researchers investigating the molecular basis of fluoxetine's protracted drug-drug interaction liability require norfluoxetine oxalate to perform in vitro CYP inhibition assays. The compound enables direct measurement of the Ki for CYP2D6 (0.31 µM for S-norfluoxetine) and CYP3A4, allowing for the calculation of mechanistic static models or physiologically based pharmacokinetic (PBPK) models. This is essential for distinguishing the contribution of the metabolite from the parent drug, a task that cannot be accomplished using fluoxetine hydrochloride alone [1].

Ex Vivo and In Vivo Pharmacology of Serotonergic Pathways

For studies examining the role of 5-HT2C receptor antagonism in antidepressant efficacy, anxiety, or feeding behavior, norfluoxetine oxalate provides a defined pharmacological tool. Its measured Ki of 203 nM at the 5-HT2C receptor and 10- to 23-fold selectivity over 5-HT2A [1], combined with its in vivo potency for serotonin uptake inhibition (ED50 of 3 mg/kg IP for S-norfluoxetine in rats) [2], allows for the design of experiments that isolate the effects of norfluoxetine from those of the parent drug and other SSRIs with different receptor profiles.

Forensic Toxicology and Clinical Urine Drug Testing

As a primary metabolite of fluoxetine, norfluoxetine is a key analyte in forensic and clinical toxicology. The use of a certified reference standard, such as the Cerilliant Snap-N-Spike® norfluoxetine oxalate solution, is mandatory for the accurate identification and quantitation of this metabolite in urine drug testing panels by GC-MS or LC-MS/MS [1]. This ensures legal defensibility of results and proper interpretation of fluoxetine compliance or overdose cases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfluoxetine Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.